molecular formula C8H10ClNO3 B158984 5-Methoxyanthranilic acid HCl CAS No. 1882-70-8

5-Methoxyanthranilic acid HCl

Cat. No.: B158984
CAS No.: 1882-70-8
M. Wt: 203.62 g/mol
InChI Key: OZYJEEJZNNXJDU-UHFFFAOYSA-N
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Description

5-Methoxyanthranilic acid HCl is a chemical compound with the molecular formula C8H9NO3.HCl and a molecular weight of 203.62 . It is also known as 2-Amino-5-methoxybenzoic acid hydrochloride. This compound is a derivative of anthranilic acid and is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Anthranilic acid, a structurally related compound, has been shown to regulate the subcellular localization of auxin transporters during root gravitropism . This suggests that 5-Methoxyanthranilic acid hydrochloride may interact with similar biomolecules and participate in similar biochemical reactions.

Cellular Effects

It is known that anthranilic acid, a structurally related compound, can influence cell function by regulating the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may have similar effects on cell function.

Molecular Mechanism

It is known that anthranilic acid, a structurally related compound, can influence the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that anthranilic acid, a structurally related compound, can influence the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may have similar temporal effects in laboratory settings.

Metabolic Pathways

It is known that 5-Hydroxyanthranilic acid, a structurally related compound, was isolated and characterized as an intermediate in the metabolism of anthranilate by Nocardia opaca . This suggests that 5-Methoxyanthranilic acid hydrochloride may be involved in similar metabolic pathways.

Subcellular Localization

It is known that anthranilic acid, a structurally related compound, can influence the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may have similar effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyanthranilic acid HCl can be synthesized by dissolving 5-methoxyanthranilic acid in a suitable solvent such as PBS (phosphate-buffered saline) at pH 7.4. The solution is stirred with heating at 40°C until fully dissolved, and the pH is adjusted to 7.4 with NaOH . This method ensures the compound is in its hydrochloride form, which is more stable and soluble.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyanthranilic acid HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the methoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-Methoxyanthranilic acid HCl is used in various scientific research applications, including:

Comparison with Similar Compounds

5-Methoxyanthranilic acid HCl can be compared with other similar compounds such as:

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

2-amino-5-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJEEJZNNXJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575796
Record name 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-70-8
Record name 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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